Nomifensine

描述

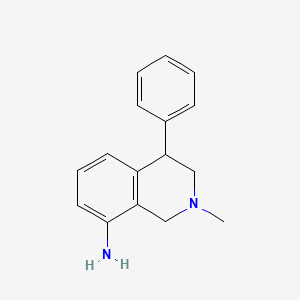

诺米芬辛是一种四氢异喹啉衍生物,由霍奇斯特公司(现为赛诺菲-安万特)在1960年代研制。 它是一种去甲肾上腺素-多巴胺再摄取抑制剂,这意味着它通过阻断其再摄取转运体来增加突触中去甲肾上腺素和多巴胺的含量,使其更容易与受体结合 . 诺米芬辛最初以商品名Merital和Alival被推向市场作为抗抑郁药,但在1980年代因安全问题而被撤市,包括溶血性贫血的风险 .

准备方法

诺米芬辛的合成涉及多个步骤。一个常见的合成途径是从2-甲基-4-苯基-1,2,3,4-四氢异喹啉与适当的胺缩合开始。反应条件通常涉及使用强碱,例如氢化钠,在非质子溶剂中,如二甲基甲酰胺。 所得产物然后通过重结晶或色谱法纯化 . 工业生产方法可能涉及类似的合成途径,但针对大规模生产进行了优化,包括使用连续流动反应器和自动化纯化系统 .

化学反应分析

诺米芬辛会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如氢化铝锂。 例如,诺米芬辛的氧化会导致形成羟基化代谢物,而还原则会产生脱氨基产物 . 取代反应可以在芳香环上发生,导致形成各种取代衍生物 .

科学研究应用

诺米芬辛已用于科学研究,以研究其对神经递质系统的影响,特别是多巴胺和去甲肾上腺素。 它已被研究用于治疗抑郁症、注意力缺陷多动障碍和帕金森病等疾病的潜在用途 . 此外,最近的研究还探索了其抗癌作用,特别是在乳腺癌细胞中,它已被证明可以抑制细胞增殖并诱导细胞凋亡 . 诺米芬辛也已被用作神经药理学中的工具化合物,以研究神经递质再摄取和释放的机制 .

作用机制

相似化合物的比较

诺米芬辛在抗抑郁药中是独一无二的,因为它能双重抑制去甲肾上腺素和多巴胺的再摄取。 其他类似的化合物包括安非他酮,它也能抑制去甲肾上腺素和多巴胺的再摄取,但具有不同的化学结构和药理学特性 . 三环类抗抑郁药,如丙咪嗪和阿米替林,主要抑制去甲肾上腺素和血清素的再摄取,对多巴胺的再摄取影响较小 . 诺米芬辛缺乏明显的抗胆碱能和镇静作用,也使其区别于许多三环类抗抑郁药 .

生物活性

Nomifensine is a norepinephrine-dopamine reuptake inhibitor (NDRI) that has been primarily utilized as an antidepressant. Its mechanism of action involves inhibiting the reuptake of norepinephrine and dopamine, which increases the availability of these neurotransmitters in the synaptic cleft. This article explores the biological activity of this compound, highlighting its pharmacological effects, case studies, and research findings.

- Chemical Name : 1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinamine maleate

- Molecular Formula : CHNO

- Mechanism : this compound selectively inhibits the reuptake of norepinephrine and dopamine with Ki values of 4.7 nM for norepinephrine, 26 nM for dopamine, and 4000 nM for serotonin (5-HT) in rat brain studies .

Pharmacological Effects

This compound exhibits several pharmacological effects due to its action on neurotransmitter systems:

- Antidepressant Activity : Clinical studies have demonstrated its efficacy in treating depression without significant sedative effects or interactions with alcohol .

- Behavioral Effects : Research indicates that this compound can augment locomotion and stereotypical behaviors in animal models, which suggests indirect dopaminergic agonist properties .

- Addictive Potential : A case report highlighted this compound's dose-dependent addictive potential, suggesting that while it has therapeutic benefits, it may also carry risks of psychological dependence .

Case Report on Psychological Dependence

A documented case indicated that a patient developed psychological dependence on this compound after prolonged use. The findings emphasized the need for careful monitoring when prescribing this medication, especially in individuals with a history of substance use disorders .

Drug Fever Reaction

Another case study reported a patient experiencing drug fever as a side effect of this compound treatment. This reaction underscores the importance of recognizing adverse effects associated with its use .

In Vivo Studies

In animal studies, this compound was shown to significantly enhance locomotor activity when administered prior to methamphetamine challenges. The data indicated that pretreatment with this compound led to increased stereotypical behaviors such as biting and persistent locomotion compared to saline controls .

| Behavior Type | Saline Pretreatment (5 mg/kg METH) | This compound Pretreatment (5 mg/kg METH) |

|---|---|---|

| Head-bobbing | 1.4 ± 0.5 | 5.6 ± 0.6 |

| Circling | 2.1 ± 1.4 | 11.9 ± 1.1 |

| Sniffing | 18.5 ± 2.4 | 36.4 ± 3.0 |

| Biting | N.D. | 7.3 ± 0.9 |

| Persistent Locomotion | 85.1 ± 3.5 | 45.3 ± 2.6 |

*Data presented as mean ± standard deviation; statistical significance indicated by P < 0.001 .

Transformation Studies

Recent studies have explored the transformation of this compound using ionizing radiation (IR). The transformed compound exhibited enhanced anti-proliferative effects against breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability when treated with IR-modified this compound compared to untreated samples .

属性

IUPAC Name |

2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPANQJNYNUNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32795-47-4 (maleate (1:1)) | |

| Record name | Nomifensine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023377 | |

| Record name | Nomifensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nomifensine ... while it resembles the imipramine type agents in many of the pharmacologic tests used in screening potential antidepressive activity, nomifensine is distinct in its potent inhibitory effects on the neuronal reuptake of dopamine. ... Nomifensine's dopaminergic profile is essentially restricted to reuptake blockade. It has no presynaptic effects on dopamine release as would amphetamine and no post synaptic effects on adenylate-cyclase linked dopamine (D-1) receptors as would apomorphine (a dopamine agonist)., In addition to its potent dopaminergic effects, nomifensine has important effects on the noradrenergic system. Nomifensine is more than 20 times as potent as imipramine, and equipotent to desipramine, in inhibiting the neuronal reuptake of norepinephrine. In electrophysiologic studies nomifensine is four times as active, within the locus coeruleus (a major noradrenergic brain nucleus), as desipramine, and nomifensine is 20 times as potent as imipramine with this test system. In accord with such activity, chronic treatment with nomifensine leads to a reduction in the sensitivity of postsynaptic beta-noradrenergic receptors., Nomifensine has relatively weak alpha-adrenergic blocking effect. In vitro binding studies suggest that nomifensine is six times less potent than imipramine at antagonism of the alpha-1 receptor, but twice as potent at the alpha-2. In this regard, nomifensine has less alpha-blocking activity than trazodone. Based upon these characteristics, both sedation and adverse cardiovascular (eg, hypotensive) effects should not be prominent with nomifensine., Effects on the serotonergic system are varied. Nomifensine is a weak inhibitor of serotonin reuptake into rat brain synaptosomes, and is 1/300 times as potent as imipramine, and equipotent to desipramine, in this regard. This is confirmed in electrophysiologic studies where nomifensine has extremely weak, although not absent, activity within the dorsal raphe. However, while nomifensine appears to be inactive in serotonergic systems it has some binding affinity for serotonergic receptors; it is as avid as imipramine for the 5-HT 1 receptor, but is less than 1/100 as avid as imipramine for the 5-HT 2 receptor., For more Mechanism of Action (Complete) data for NOMIFENSINE (6 total), please visit the HSDB record page. | |

| Record name | NOMIFENSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

24526-64-5 | |

| Record name | Nomifensine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24526-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nomifensine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024526645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nomifensine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nomifensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOMIFENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LGS5JRP31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOMIFENSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

179-181 °C | |

| Record name | Nomifensine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOMIFENSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nomifensine?

A1: this compound primarily acts as a potent inhibitor of norepinephrine and dopamine reuptake in the brain. [, ] It achieves this by binding to the norepinephrine and dopamine transporters, preventing the reabsorption of these neurotransmitters from the synapse back into the presynaptic neuron. [, ] This leads to increased concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing their effects on postsynaptic neurons. []

Q2: How does this compound's effect on dopamine differ from other antidepressants?

A2: this compound stands out from many other antidepressants due to its potent inhibition of dopamine reuptake. [, ] While some antidepressants primarily target serotonin or norepinephrine reuptake, this compound's significant impact on dopamine levels contributes to its unique pharmacological profile. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H19N3, and its molecular weight is 253.35 g/mol.

Q4: How is this compound absorbed and metabolized in the body?

A4: this compound is rapidly and completely absorbed after oral administration. [, ] It is extensively metabolized, primarily by conjugation with glucuronic acid, forming this compound-N-glucuronide. [, ] This metabolite is highly unstable and readily cleaves back into this compound, making accurate determination of free this compound levels challenging. []

Q5: Does this compound cross the blood-brain barrier?

A6: Yes, this compound readily crosses the blood-brain barrier, which is essential for its antidepressant effects. [] Its ability to access the central nervous system allows it to reach and interact with its target sites, the norepinephrine and dopamine transporters. []

Q6: Has this compound been proven effective in treating depression?

A7: Clinical trials have demonstrated that this compound is effective in treating depression, showing comparable efficacy to established antidepressants like imipramine and amitriptyline. [, ] It has shown particular promise in treating patients with profoundly retarded depression and those intolerant to the side effects of traditional antidepressants. []

Q7: What are some concerns regarding the safety of this compound?

A8: Despite its efficacy, this compound was withdrawn from the market due to an unacceptable incidence of adverse effects, particularly drug-induced hemolytic anemia. [, ] This immune-mediated reaction involves the production of antibodies that target this compound or its metabolites on the surface of red blood cells. [, , ] Other reported adverse effects include liver abnormalities and drug fever. [, ]

Q8: How does the structure of this compound relate to its activity?

A9: The D-enantiomer of this compound exhibits significantly greater antidepressant and dopaminergic activity compared to the L-enantiomer, highlighting the importance of stereospecificity in its mechanism of action. [] The presence of the 8-amino group is crucial for its ability to inhibit dopamine uptake. []

Q9: What are the major metabolic pathways of this compound?

A10: this compound undergoes extensive metabolism, primarily through N-glucuronidation and oxidation. [, ] While N-glucuronidation leads to the formation of an inactive metabolite, oxidation can result in the formation of reactive metabolites, potentially contributing to its toxicity. []

Q10: What evidence suggests that this compound may undergo bioactivation to reactive metabolites?

A11: Studies have identified multiple glutathione (GSH) conjugates of this compound metabolites in liver microsomes and hepatocytes. [] The formation of these GSH adducts indicates the generation of reactive intermediates, as GSH typically reacts with and detoxifies electrophilic species. [] The identified GSH conjugates suggest that both the aniline and arene moieties of this compound can undergo oxidation, potentially leading to the formation of reactive quinoneimine and epoxide intermediates. []

Q11: What enzymes are involved in the bioactivation of this compound?

A12: Research indicates that cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C19, and CYP2B6, play a significant role in the formation of reactive metabolites from this compound. [] These enzymes catalyze the oxidation of the aniline and arene groups, leading to the generation of reactive intermediates that can form GSH adducts. []

Q12: How does this compound influence dopamine transients in the brain?

A13: this compound amplifies subsecond dopamine transients in the ventral striatum, a brain region associated with reward and motivation. [] This amplification is characterized by increases in both the amplitude and duration of these transient dopamine fluctuations, which are thought to play a crucial role in reward signaling and motivated behavior. []

Q13: Are there animal models that demonstrate the effects of this compound on motivated behavior?

A14: Yes, studies using the runway model of intracranial self-stimulation (ICSS) in rats have shown that this compound enhances motivated behavior. [] In this model, this compound dose-dependently increased the running speed of rats seeking electrical stimulation of reward-related brain regions. [] These findings, coupled with its effects on dopamine transients, suggest that this compound's influence on dopamine neurotransmission may contribute to its antidepressant effects by enhancing motivation and reward sensitivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。